4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a butan-2-ylidene group attached to the azetidinone ring, along with three phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one typically involves the reaction of 1,3,3-triphenylazetidin-2-one with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the butan-2-ylidene group. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cell division processes, resulting in anticancer activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Butan-2-ylidene)-1,3,3-triphenylazetidin-2-one: Unique due to the presence of the butan-2-ylidene group.
1,3,3-Triphenylazetidin-2-one: Lacks the butan-2-ylidene group, resulting in different chemical and biological properties.
4-(Butan-2-ylidene)-1,3-diphenylazetidin-2-one: Similar structure but with one less phenyl group, leading to variations in reactivity and activity.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butan-2-ylidene group, along with three phenyl groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
80269-75-6 |
---|---|
Molecular Formula |
C25H23NO |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-butan-2-ylidene-1,3,3-triphenylazetidin-2-one |
InChI |
InChI=1S/C25H23NO/c1-3-19(2)23-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)24(27)26(23)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 |
InChI Key |
FGFRGHOMUSFWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C(C(=O)N1C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.